Penicillin DF Potassium Salt
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Overview
Description
Penicillin DF Potassium Salt is a derivative of penicillin, a well-known antibiotic that has been widely used since its discovery. This compound is a potassium salt form of penicillin, which enhances its stability and solubility. This compound is primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin DF Potassium Salt is synthesized through a fermentation process using microbial strains capable of producing penicillin in the presence of a suitable side chain precursor. For instance, Penicillium chrysogenum is often used in the presence of phenylacetic acid to produce penicillin G . The penicillin is then recovered from the fermentation broth, filtered, and extracted using organic solvents such as n-butyl acetate or methyl isobutyl ketone . The penicillin acid is then neutralized with an aqueous potassium salt solution, such as potassium acetate, to form the potassium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is filtered, and the penicillin is extracted using organic solvents. The penicillin acid is then neutralized with a potassium salt solution, and the resulting potassium salt is crystallized and purified . This process ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Penicillin DF Potassium Salt undergoes various chemical reactions, including:
Oxidation: Penicillin can be oxidized to form penicilloic acid and other degradation products.
Substitution: The side chain of penicillin can be modified through substitution reactions to produce different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the β-lactam ring.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various reagents can be used to modify the side chain, depending on the desired derivative.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Penicillin DF Potassium Salt has numerous applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various penicillin derivatives.
Biology: Used to study the mechanisms of bacterial cell wall synthesis and antibiotic resistance.
Medicine: Used to treat bacterial infections and study the pharmacokinetics and pharmacodynamics of penicillin.
Industry: Used in the production of other antibiotics and as a standard for quality control.
Mechanism of Action
Penicillin DF Potassium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Penicillin DF Potassium Salt is similar to other penicillin derivatives, such as:
Penicillin G Potassium Salt: Another potassium salt form of penicillin, used to treat similar bacterial infections.
Phenoxymethylpenicillin Potassium: A phenoxymethyl analog of penicillin G, more stable in acidic conditions and better absorbed from the gastrointestinal tract.
Uniqueness
This compound is unique due to its specific side chain, which can influence its spectrum of activity and pharmacokinetic properties. It is particularly effective against certain gram-positive bacteria and is used in specific clinical situations where other penicillins may not be as effective .
Properties
Molecular Formula |
C14H21KN2O4S |
---|---|
Molecular Weight |
352.49 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H22N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/t9-,10+,12-;/m1./s1 |
InChI Key |
GHSIMVHRSLHNKI-QQQUOLKDSA-M |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |
Origin of Product |
United States |
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